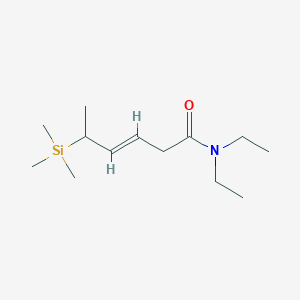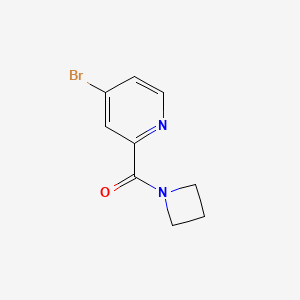
4-chloro-7-methyl-2-pyridin-4-yl-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-7-methyl-2-(pyridin-4-yl)indoline is a heterocyclic compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a chlorine atom at the 4-position and a pyridin-4-yl group at the 2-position of the indoline ring imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methyl-2-(pyridin-4-yl)indoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline, 2-bromo-4-methylpyridine, and indoline.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-chloroaniline with 2-bromo-4-methylpyridine under basic conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate.
Cyclization: The intermediate is then subjected to cyclization to form the indoline ring. This step typically involves heating the intermediate in the presence of a suitable solvent such as toluene or xylene.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of 4-Chloro-7-methyl-2-(pyridin-4-yl)indoline can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
4-Chloro-7-methyl-2-(pyridin-4-yl)indoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of dihydroindoline derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, and alkoxides. This reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Dihydroindoline derivatives.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-7-methyl-2-(pyridin-4-yl)indoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent. Indoline derivatives have shown promise in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used as a probe to study biological pathways and molecular interactions. Its unique structure allows for the investigation of specific binding sites and mechanisms of action.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity and fluorescence.
作用机制
The mechanism of action of 4-Chloro-7-methyl-2-(pyridin-4-yl)indoline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and biological context. For example, in cancer research, the compound may inhibit the activity of kinases involved in cell proliferation.
相似化合物的比较
Similar Compounds
4-Chloro-2-(pyridin-4-yl)indoline: Lacks the methyl group at the 7-position.
7-Methyl-2-(pyridin-4-yl)indoline: Lacks the chlorine atom at the 4-position.
4-Chloro-7-methylindoline: Lacks the pyridin-4-yl group at the 2-position.
Uniqueness
4-Chloro-7-methyl-2-(pyridin-4-yl)indoline is unique due to the presence of both the chlorine atom and the pyridin-4-yl group, which impart distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets and enhances the compound’s reactivity in chemical synthesis.
属性
CAS 编号 |
594820-96-9 |
|---|---|
分子式 |
C14H13ClN2 |
分子量 |
244.72 g/mol |
IUPAC 名称 |
4-chloro-7-methyl-2-pyridin-4-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H13ClN2/c1-9-2-3-12(15)11-8-13(17-14(9)11)10-4-6-16-7-5-10/h2-7,13,17H,8H2,1H3 |
InChI 键 |
UWSQLPIMYGFBNE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C=C1)Cl)CC(N2)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-Phenyl-8-azaspiro[5.6]dodecane](/img/structure/B11869784.png)


![1-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one](/img/structure/B11869804.png)








![Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B11869888.png)
![7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11869896.png)
